
2-Phenoxycyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxycyclopentan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclopentanol derivative where a phenoxy group is attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenoxycyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via nucleophilic addition of the phenoxide ion to the carbonyl group of cyclopentanone, followed by intramolecular cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted phenoxycyclopentan-1-ol derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmacophore in drug design and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenoxycyclopentan-1-ol involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the cyclopentanol moiety can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, potentially affecting enzymatic activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-ol: A structurally similar compound with a cyclopentene ring instead of a cyclopentane ring.
Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Uniqueness
2-Phenoxycyclopentan-1-ol is unique due to the presence of both a phenoxy group and a cyclopentanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-phenoxycyclopentan-1-ol |
InChI |
InChI=1S/C11H14O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |
Clave InChI |
AXHUIGRWVHNKNK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



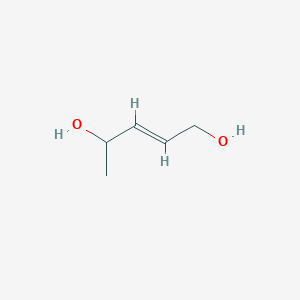
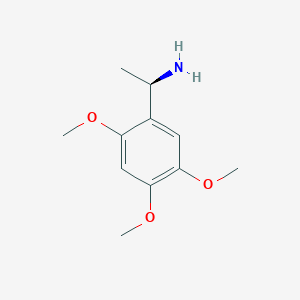
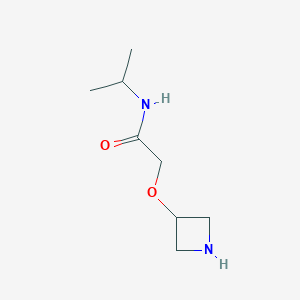

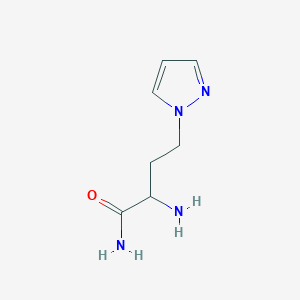
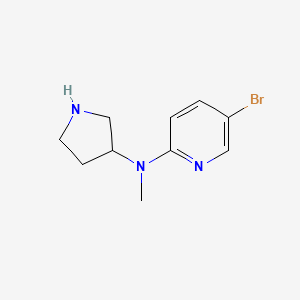
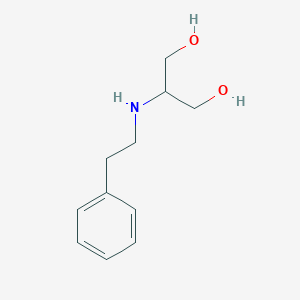
![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)





